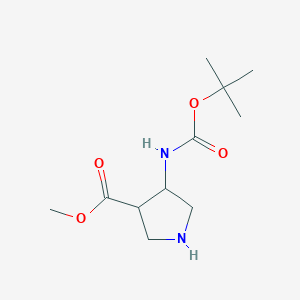
2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde
Descripción general
Descripción
The compound “2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The molecule also contains a 3-methyl-4-nitrophenyl group and a carbaldehyde group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or through the reaction of appropriate precursors .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxazole ring, the nitro group, and the carbaldehyde group. Each of these functional groups can participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro group and the potentially polar carbaldehyde group could influence its solubility in various solvents .
Aplicaciones Científicas De Investigación
Subheading: Photorearrangements in Aryl Oxazoles
A study by Maeda and Kojima (1977) investigated the photorearrangements of various aryl oxazoles, including compounds similar to 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde. They classified these rearrangements into two types: Type A, involving the interchange of two adjacent ring atoms, and Type B, involving the exchange of positions 2 and 4, or 3 and 5. The study provides insight into the reaction mechanisms and structural transformations of aryl oxazoles upon irradiation, which could be pertinent to understanding the behavior of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde under similar conditions (Maeda & Kojima, 1977).
Synthesis and Characterization of Triazolyl Pyrazole Derivatives
Subheading: Synthesis of Triazolyl Pyrazole Derivatives as Antimicrobial Agents
Research by Bhat et al. (2016) involved synthesizing a series of compounds related to 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde. They created 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds. These compounds exhibited antimicrobial activities and moderate to good antioxidant activities, suggesting potential applications in medical and pharmaceutical research (Bhat et al., 2016).
Synthesis of Furan Derivatives
Subheading: Synthesis and Condensation Reactions of Heteroaromatic Aldehydes
A study by Saikachi et al. (1979) explored the reaction of heteroaromatic aldehydes, such as those structurally related to 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde, with isocyanides. The reaction produced 5-substituted oxazoles, demonstrating a potential pathway for synthesizing derivatives of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde. This research contributes to the broader understanding of condensation reactions involving similar compounds (Saikachi et al., 1979).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-methyl-4-nitrophenyl)-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c1-7-4-8(2-3-10(7)13(15)16)11-12-9(5-14)6-17-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWREJUWQSAKCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=CO2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695895 | |
| Record name | 2-(3-Methyl-4-nitrophenyl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde | |
CAS RN |
885274-46-4 | |
| Record name | 2-(3-Methyl-4-nitrophenyl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[(Trifluoromethoxy)methyl]benzoic acid](/img/structure/B1423756.png)



